molecular formula C21H33N3O4S B11135929 {1-[(4-Ethoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}(4-ethylpiperazin-1-yl)methanone

{1-[(4-Ethoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}(4-ethylpiperazin-1-yl)methanone

Cat. No.: B11135929
M. Wt: 423.6 g/mol
InChI Key: MRWKURYKDWVUQY-UHFFFAOYSA-N
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Description

{1-[(4-Ethoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}(4-ethylpiperazin-1-yl)methanone is a complex organic compound that features a piperidine and piperazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(4-Ethoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}(4-ethylpiperazin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the 4-ethoxy-3-methylphenylsulfonyl chloride, which is then reacted with piperidine to form the sulfonyl piperidine intermediate. This intermediate is further reacted with 4-ethylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

{1-[(4-Ethoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}(4-ethylpiperazin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, {1-[(4-Ethoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}(4-ethylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical assays.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of {1-[(4-Ethoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}(4-ethylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • {1-[(4-Methoxyphenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone
  • {1-[(4-Chlorophenyl)sulfonyl]piperidin-3-yl}(4-ethylpiperazin-1-yl)methanone
  • {1-[(4-Fluorophenyl)sulfonyl]piperidin-3-yl}(4-ethylpiperazin-1-yl)methanone

Uniqueness

{1-[(4-Ethoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}(4-ethylpiperazin-1-yl)methanone is unique due to the presence of the ethoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C21H33N3O4S

Molecular Weight

423.6 g/mol

IUPAC Name

[1-(4-ethoxy-3-methylphenyl)sulfonylpiperidin-3-yl]-(4-ethylpiperazin-1-yl)methanone

InChI

InChI=1S/C21H33N3O4S/c1-4-22-11-13-23(14-12-22)21(25)18-7-6-10-24(16-18)29(26,27)19-8-9-20(28-5-2)17(3)15-19/h8-9,15,18H,4-7,10-14,16H2,1-3H3

InChI Key

MRWKURYKDWVUQY-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC(=C(C=C3)OCC)C

Origin of Product

United States

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